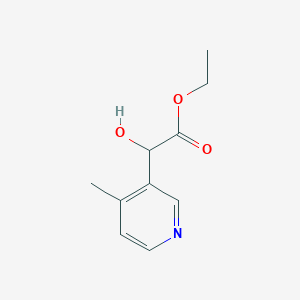
Ethyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with a methyl group at the 4-position and an ethyl ester group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate typically involves the esterification of 2-hydroxy-2-(4-methylpyridin-3-yl)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(4-methylpyridin-3-yl)acetate.
Reduction: Formation of 2-hydroxy-2-(4-methylpyridin-3-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of ethyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Ethyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-hydroxy-2-(3-methylpyridin-4-yl)acetate: Similar structure but with a different substitution pattern on the pyridine ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-hydroxy-2-(4-chloropyridin-3-yl)acetate: Similar structure but with a chlorine substituent instead of a methyl group.
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their functional groups and substitution patterns .
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
ethyl 2-hydroxy-2-(4-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(13)9(12)8-6-11-5-4-7(8)2/h4-6,9,12H,3H2,1-2H3 |
InChIキー |
AKTNNCFQOLESHU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=C(C=CN=C1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















